REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[C:12]([OH:35])(=[O:34])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>O>[C:12]([O-:35])(=[O:34])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[Ba+2:10].[C:12]([O-:35])(=[O:34])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33] |f:0.1.2.3.4.5.6.7.8.9.10,13.14.15|
|
Name
|
fatty acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
form (AN 165, titer 75° C.)
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
This paste is then reacted for 15 minutes at 60° C.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
momentary viscosity increase
|
Type
|
ADDITION
|
Details
|
requiring vigorous mixing of the mass
|
Type
|
CUSTOM
|
Details
|
is decanted
|
Type
|
CUSTOM
|
Details
|
is dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ba+2].C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |